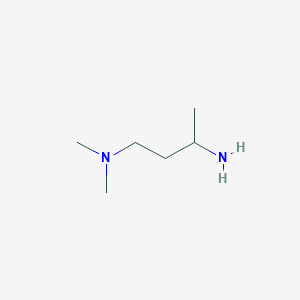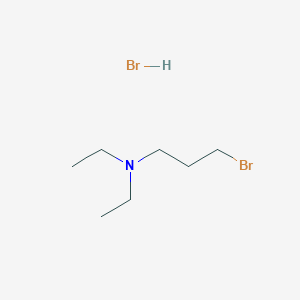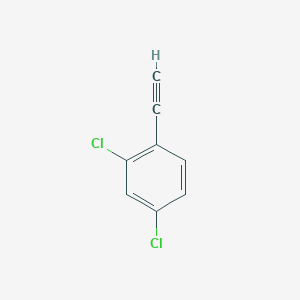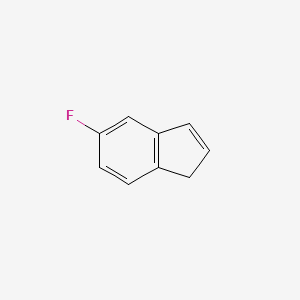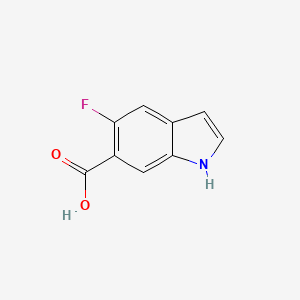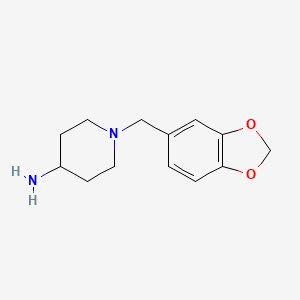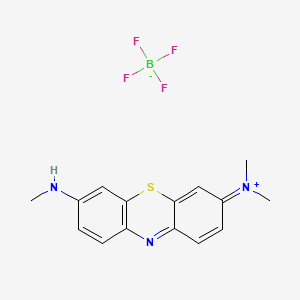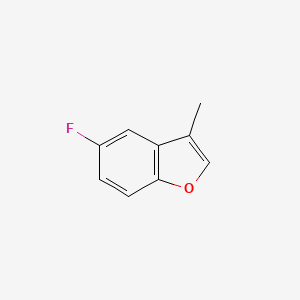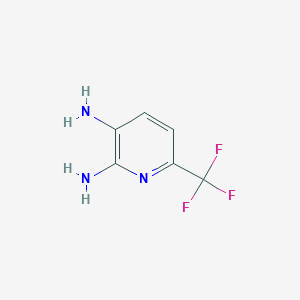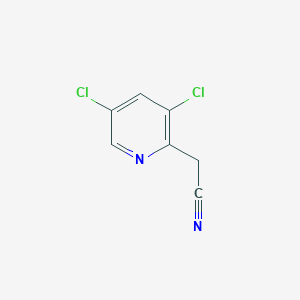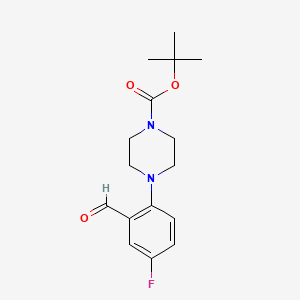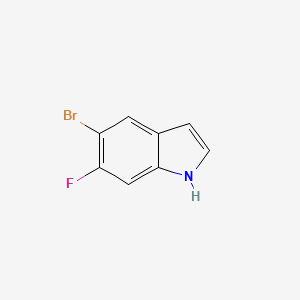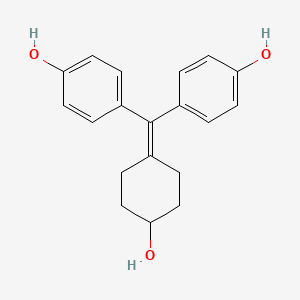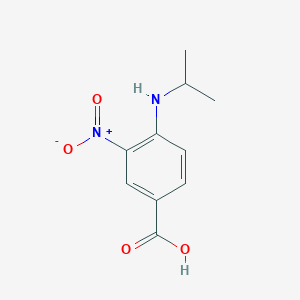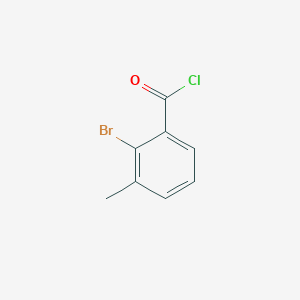
2-Bromo-3-methylbenzoyl chloride
Vue d'ensemble
Description
The compound 2-Bromo-3-methylbenzoyl chloride is a derivative of benzoyl chloride with a bromine atom and a methyl group attached to the benzene ring. It is a versatile intermediate in organic synthesis, particularly useful for constructing various heterocyclic compounds and for modifications in medicinal chemistry.
Synthesis Analysis
The synthesis of compounds related to 2-Bromo-3-methylbenzoyl chloride often involves the use of 2-bromobenzoic acids or acid chlorides as building blocks. These are coupled with nitrogen-containing compounds to create a variety of nitrogen heterocycles, employing techniques such as aryl radical cyclizations, conjugate additions, and homolytic aromatic substitutions . Another approach includes the condensation of 3-bromobenzoyl chloride with nitrogen-containing heterocycles like 2-aminopyridine or 2-aminopyrimidine, which yields acyclic meta-bromo substituted imide derivatives .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Bromo-3-methylbenzoyl chloride has been studied using various spectroscopic and computational methods. For instance, the molecular structure, vibrational frequencies, and electronic properties of 2-(4-bromophenyl)-2-oxoethyl 3-methylbenzoate were characterized using experimental techniques like FTIR, NMR, and XRD, alongside theoretical methods such as density functional theory (DFT) . Gas electron diffraction and quantum chemical calculations have been used to investigate the molecular structures and conformational compositions of halogenated benzoyl chlorides, revealing trends in bond distances and planarity with increasing ortho halogen atomic size .
Chemical Reactions Analysis
The reactivity of 2-bromobenzoic acid derivatives in chemical reactions is highlighted by their ability to undergo regioselective bromocyclization to form isobenzofuran-1(3H)-ones, which can be further elaborated through palladium-catalyzed cross-coupling reactions or converted into other heterocycles . The bromine atom in these compounds acts as a reactive site for further transformations, enabling the synthesis of complex molecular architectures.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-3-methylbenzoyl chloride-related compounds are influenced by their molecular structure. For example, the zinc complex bis(2-bromobenzoato-O,O')-bis(methyl-3-pyridylcarbamate-N)-zinc(II) is thermally stable up to 165°C, and its thermal decomposition products have been identified by mass spectrometry . The coordination environment of the zinc atom in this complex is described by a ZnO4N2 chromophore, which is determined by the bonding between the ligands and the central atom . Computational studies, including DFT, are used to investigate the bonding and predict the infrared spectra of such compounds .
Applications De Recherche Scientifique
Synthesis and Bioactivity
2-Bromo-3-methylbenzoyl chloride is utilized in the synthesis of various chemical compounds with potential bioactivity. For instance, it has been used in the preparation of 1-tolyl-3-aryl-4-methylimidazole-2-thiones, which exhibit significant antibacterial activity and slight antifungal and insecticidal properties (Saeed & Batool, 2007).
Antibacterial/Antifungal Activities
In another study, derivatives of methyl β-d-galactopyranoside (β-MGP) were synthesized using 3-bromobenzoyl chloride and showed promising antibacterial and antifungal activities. These derivatives exhibited over 780% inhibition of fungal mycelial growth, suggesting their potential as therapeutic agents against microbial pathogens (Ahmmed et al., 2022).
Antimicrobial Evaluation
Compounds synthesized using 3-methyl-2-benzofuranoyl chloride, a derivative closely related to 2-Bromo-3-methylbenzoyl chloride, demonstrated significant antimicrobial activity against various fungal and bacterial species (Abdel‐Aziz, Mekawey, & Dawood, 2009).
Pharmacological Research
In pharmacological research, derivatives of 2-Bromo-3-methylbenzoyl chloride have been studied for their potential in creating pharmacologically active compounds. For example, ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate was synthesized from a derivative of 2-Bromo-3-methylbenzoyl chloride, which underwent various reactions to yield pharmacologically relevant compounds (Chapman, Clarke, Gore, & Sharma, 1971).
Catalysis in Organic Synthesis
The compound has also found application in catalysis, specifically in palladium-catalyzed arylation of aldehydes. This underscores its utility in facilitating chemical reactions that are fundamental to organic synthesis (Yamamoto et al., 2015).
Propriétés
IUPAC Name |
2-bromo-3-methylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNNEUYMRSYCRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-methylbenzoyl chloride | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

